

An In-Depth Technical Guide to the Synthesis and Purification of Doxylamine D5

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Compound of Interest

Compound Name: Doxylamine D5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **Doxylamine D5**, an isotopically labeled version of the antihistamine Doxylamine. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical processes involved in preparing this compound for use as an internal standard in pharmacokinetic and bioequivalence studies.

Introduction

Doxylamine is a first-generation antihistamine that exhibits anticholinergic and sedative properties. Its deuterated analog, **Doxylamine D5**, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is a crucial tool in analytical chemistry. It is widely used as an internal standard for the quantification of Doxylamine in biological matrices by mass spectrometry-based methods. The presence of the five deuterium atoms results in a distinct mass shift, allowing for accurate differentiation from the unlabeled drug without significantly altering its chemical properties.

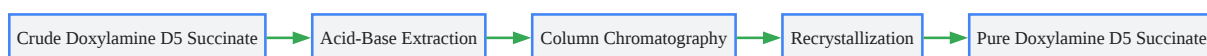
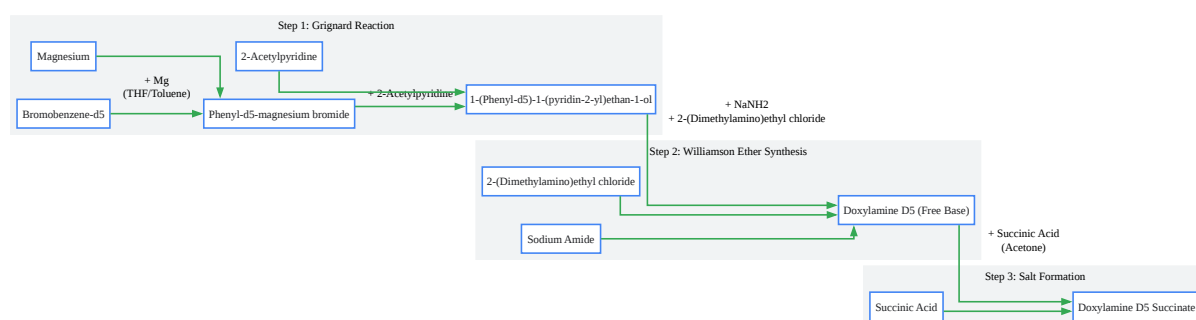
This guide outlines a robust synthetic route to **Doxylamine D5**, followed by a detailed purification protocol to achieve high purity suitable for analytical applications.

Synthesis of Doxylamine D5

The synthesis of **Doxylamine D5** is analogous to the established synthesis of unlabeled Doxylamine, with the key difference being the use of a deuterated starting material to introduce the deuterium atoms. The overall synthetic scheme can be divided into three main steps:

- Grignard Reaction: Formation of a deuterated Grignard reagent from bromobenzene-d5 and its reaction with 2-acetylpyridine.
- Williamson Ether Synthesis: Reaction of the resulting alcohol with 2-(dimethylamino)ethyl chloride.
- Salt Formation: Conversion of the **Doxylamine D5** free base to its succinate salt for improved stability and handling.

Overall Synthesis Workflow



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